Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III)
Description
Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III) is a phosphorescent iridium(III) complex widely studied for its application in organic light-emitting diodes (OLEDs) and biomedical imaging. The compound features three bidentate ligands, each comprising a 1-(2,6-dimethylphenyl) group and a 2-phenylimidazole moiety coordinated to the central iridium atom. This structural design enhances its electron-transport properties and stability in optoelectronic devices.
Properties
Molecular Formula |
C51H48IrN6+3 |
|---|---|
Molecular Weight |
937.2 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-2-phenylimidazole;iridium(3+) |
InChI |
InChI=1S/3C17H16N2.Ir/c3*1-13-7-6-8-14(2)16(13)19-12-11-18-17(19)15-9-4-3-5-10-15;/h3*3-12H,1-2H3;/q;;;+3 |
InChI Key |
LISXSPVOQXEOOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C=CN=C2C3=CC=CC=C3.CC1=C(C(=CC=C1)C)N2C=CN=C2C3=CC=CC=C3.CC1=C(C(=CC=C1)C)N2C=CN=C2C3=CC=CC=C3.[Ir+3] |
Origin of Product |
United States |
Biological Activity
Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III) is a cyclometalated iridium complex that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article delves into the compound's biological activity, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III) is with a molar mass of approximately 937 g/mol. The compound features a central iridium atom coordinated to three identical ligands, each comprising a 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole moiety. This unique structure contributes to its distinct optical and electronic properties, making it suitable for applications in photonics and organic light-emitting diodes (OLEDs) .
Anticancer Activity
Recent studies have highlighted the anticancer potential of iridium(III) complexes, including Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III). Research indicates that these complexes exhibit moderate to significant cytotoxicity against various cancer cell lines.
Key Findings
- Cytotoxicity : In vitro studies have shown that iridium(III) complexes can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and DNA damage. For instance, one study reported IC50 values of 3.6 µM against SGC-7901 cells for a related iridium complex .
-
Mechanisms of Action :
- ROS Production : Iridium complexes increase ROS levels within cells, leading to mitochondrial dysfunction and subsequent apoptosis .
- DNA Interaction : These complexes exhibit non-classical binding modes with DNA, promoting hydrolysis and potentially forming covalent bonds that disrupt cellular function .
- Cell Cycle Arrest : Iridium(III) complexes have been shown to arrest the cell cycle at various phases (S or G0/G1), further contributing to their anticancer effects .
Study on Iridium Complexes
A comparative study examined the anticancer effects of several iridium(III) complexes against different cell lines, including colorectal adenoma (LoVo), myelomonocytic leukaemia (MV-4-11), and breast adenocarcinoma (MCF-7). The results indicated that these complexes could selectively target cancer cells while sparing normal fibroblasts .
| Complex | Cell Line | IC50 (µg/mL) | Toxicity on Normal Cells |
|---|---|---|---|
| Complex 1 | MV-4-11 | 35.8 ± 13.9 | Low |
| Complex 2 | LoVo | Not specified | Low |
| Complex 3 | MCF-7 | Not specified | Low |
Apoptosis Induction
In another study focusing on A549 lung cancer cells, Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III) was shown to induce apoptosis effectively at concentrations correlating with its IC50 values. Flow cytometry analysis revealed significant early and late apoptosis rates upon treatment with this compound .
Scientific Research Applications
Structural Characteristics
Molecular Formula and Properties
- Molecular Formula : C₅₁H₄₅IrN₆
- Molar Mass : 937 g/mol
- Structure : The compound features a central iridium atom coordinated to three identical ligands of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole, which contributes to its distinct optical and electronic properties .
Organic Light Emitting Diodes (OLEDs)
Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III) is particularly noted for its application in OLED technology due to its phosphorescent behavior. The compound's luminescent efficiency and stability make it suitable for high-efficiency light-emitting devices. Compared to other similar complexes, it demonstrates superior performance characteristics, making it a preferred choice for OLED fabrication .
| Property | Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III) | Comparison with Other Iridium Complexes |
|---|---|---|
| Luminescence Efficiency | High | Moderate |
| Stability | Excellent | Variable |
| Application Suitability | OLEDs | Limited |
Photonic Devices
The compound's unique optical properties also make it a candidate for use in photonic devices. Its ability to emit light efficiently can be harnessed in various optoelectronic applications, including sensors and lasers.
Photodynamic Therapy (PDT)
Research indicates potential applications of tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III) in photodynamic therapy for cancer treatment. Its phosphorescent properties enable the generation of reactive oxygen species upon light activation, which can be utilized for targeted cancer therapies. Preliminary studies have shown that iridium complexes can exhibit cytotoxic effects against certain cancer cell lines, although specific data on this compound are still emerging .
Synthesis and Characterization
The synthesis of tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III) involves several steps, typically starting from tris(acetylacetonate)iridium(III) and the corresponding imidazole ligand under controlled conditions. The purity of synthesized compounds is often confirmed through high-performance liquid chromatography (HPLC), ensuring that the material meets the required standards for both research and application purposes .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key structural and physicochemical parameters of Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III) and related compounds:
Notes:
- FIrpic : A benchmark blue emitter with high EQE (>20%) and absorption peaks at 250 nm and 349 nm in CH₂Cl₂ .
- fac-Ir(mpim)₃ : Shares structural similarities with the target compound but lacks detailed molecular data .
- Ir(dbi)₃ : Features bulkier diisopropylphenyl substituents, resulting in a higher molecular weight (1106 vs. ~800–900 for dimethylphenyl analogs). This compound exhibited inferior device stability (18-hour lifetime) compared to thermally activated delayed fluorescence (TADF) emitters .
Key Differences in Substituents and Performance
Fluorinated ligands (e.g., FIrpic) improve electron injection but may reduce emission color purity due to broader spectra .
TADF emitters (e.g., T14 in ) demonstrate superior device lifetimes (52 hours) compared to iridium complexes like Ir(dbi)₃ (18 hours), highlighting a trade-off between efficiency and stability .
Absorption/Emission Profiles :
- The absence of fluorine in the target compound may shift absorption/emission wavelengths relative to FIrpic (470 nm emission). Imidazole-based ligands typically exhibit shorter emission wavelengths than pyridyl-based analogs .
Research Findings and Implications
- Electroluminescence Efficiency : Methyl-substituted ligands balance steric effects and electron transport, making the target compound a candidate for high-efficiency blue OLEDs. However, the lack of fluorine may limit its competitiveness against fluorinated analogs like FIrpic .
- Stability Challenges : Iridium complexes generally suffer from shorter operational lifetimes than TADF emitters due to triplet-triplet annihilation and degradation under electrical stress .
- Biomedical Applications : Imidazole-based iridium complexes are explored for fluorescence imaging, where tunable emission wavelengths and biocompatibility are critical .
Q & A
Q. What are the key synthetic methodologies for preparing Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III), and how is the product characterized?
Methodological Answer: The synthesis involves two stages: ligand preparation and iridium coordination.
- Ligand Synthesis : The ligand 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole (CAS: 914306-48-2) is synthesized via a multicomponent reaction using aldehydes, benzil, and ammonium acetate under reflux conditions in acetic acid . Purification is achieved via column chromatography or recrystallization.
- Iridium Coordination : The ligand is reacted with iridium(III) chloride hydrate under inert conditions, followed by cyclometalation at high temperatures (e.g., 200–250°C) in a glycerol/water mixture. Excess ligand ensures complete coordination .
- Characterization : Key techniques include:
Q. What are the photophysical properties of Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III), and how are they measured experimentally?
Methodological Answer: Photophysical properties are determined using:
- UV-Vis Absorption Spectroscopy : In CH₂Cl₂, the complex exhibits absorption peaks at ~250 nm (π–π* transitions) and ~349 nm (metal-to-ligand charge transfer, MLCT) .
- Photoluminescence (PL) Spectroscopy : Emission maxima are measured in solution (e.g., acetonitrile) or thin films. For this compound, λem typically falls in the blue region (~450–470 nm) .
- Quantum Yield (ΦPL) : Measured using an integrating sphere with a reference standard (e.g., quinine sulfate). Reported ΦPL values range from 60–80%, depending on solvent purity and excitation wavelength .
Q. Table 1: Photophysical Data
| Property | Value (in CH₂Cl₂) | Measurement Method | Reference |
|---|---|---|---|
| Absorption λmax | 250 nm, 349 nm | UV-Vis Spectrophotometry | |
| Emission λmax | 460 nm | PL Spectroscopy | |
| Quantum Yield (ΦPL) | 75% | Integrating Sphere |
Advanced Research Questions
Q. How do structural modifications to the ligand framework influence the photophysical and electrochemical properties of Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III)?
Methodological Answer:
- Electron-Withdrawing/Donating Substituents : Introducing groups like fluorine (e.g., in Tris[4,6-difluoro-2-(2-pyridyl)phenyl]iridium(III)) red-shifts emission due to enhanced MLCT transitions. Conversely, methoxy groups increase electron density, blue-shifting emission .
- Steric Effects : Bulky substituents (e.g., 2,6-diisopropylphenyl) reduce aggregation-induced quenching in OLEDs, improving ΦPL by 10–15% .
- Electrochemical Analysis : Cyclic voltammetry in acetonitrile reveals oxidation potentials (Eox) of ~0.8 V vs. Fc/Fc⁺, correlating with HOMO levels (~-5.2 eV). Ligand modifications shift Eox by ±0.1 V per substituent .
Q. How can researchers resolve contradictions in reported photoluminescence quantum yields (ΦPL) for this compound?
Methodological Answer: Discrepancies in ΦPL often arise from:
- Sample Purity : Residual solvents or unreacted ligands quench emission. Use HPLC (>99.5% purity) and elemental analysis to verify .
- Measurement Conditions : Ensure degassed solvents to exclude oxygen quenching. Compare data under identical excitation wavelengths (e.g., 350 nm vs. 365 nm) .
- Device Integration : In OLEDs, ΦPL discrepancies may stem from host-guest matrix interactions. Use differential scanning calorimetry (DSC) to assess phase compatibility .
Q. What strategies optimize the stability of Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III) in organic light-emitting diodes (OLEDs)?
Methodological Answer:
- Host-Guest Engineering : Blend the complex with high-triplet-energy hosts like DPEPO to prevent exciton leakage. A 25 wt% doping concentration balances efficiency and stability .
- Encapsulation : Use atomic layer deposition (ALD) for moisture-resistant coatings, extending device lifetime (LT80) to >50 hours .
- Thermal Analysis : Thermogravimetric analysis (TGA) reveals decomposition temperatures (>300°C), guiding annealing protocols during device fabrication .
Q. Table 2: OLED Performance Metrics
| Metric | Value | Host Material | Reference |
|---|---|---|---|
| External Quantum Efficiency (EQE) | 18.9% | DPEPO | |
| LT80 (Lifetime) | 52 hours | TSPO1 | |
| CIE Coordinates | (0.16, 0.22) | mCP |
Data Contradiction Analysis
Q. Why do some studies report shorter emission lifetimes for this complex compared to analogous iridium compounds?
Methodological Answer: Emission lifetime (τ) is sensitive to:
- Spin-Orbit Coupling : Heavier substituents (e.g., bromine) enhance intersystem crossing, shortening τ. For this compound, τ ≈ 1–2 μs, whereas fluorine-substituted analogs show τ ≈ 3–4 μs .
- Rigidochromism : Solid-state films exhibit longer τ due to restricted molecular motion. Compare solution vs. thin-film data to isolate environmental effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
